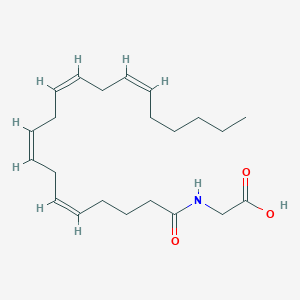

N-arachidonylglycine

Vue d'ensemble

Description

La N-arachidonylglycine est un métabolite carboxylique de l'endocannabinoïde anandamide. Elle a été synthétisée pour la première fois en 1996 et est depuis devenue un sujet d'intérêt majeur dans le domaine de la lipidomique en raison de son large éventail de cibles de signalisation dans le cerveau, le système immunitaire et divers autres systèmes corporels . La this compound est connue pour se lier au récepteur couplé aux protéines G 18, le récepteur putatif du cannabidiol anormal .

Applications De Recherche Scientifique

N-arachidonylglycine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study lipid signaling pathways and the role of endocannabinoids in various chemical processes.

Mécanisme D'action

Target of Action

N-Arachidonylglycine (NAGly) is a carboxylic metabolite of the endocannabinoid anandamide (AEA) and has been found to bind to G-protein coupled receptor 18 (GPR18), the putative abnormal cannabidiol receptor . It is also an endogenous inhibitor of fatty acid amide hydrolase (FAAH) .

Mode of Action

NAGly acts as an efficacious agonist at GPR18 . It potently drives cellular migration in both BV-2 microglia and HEK293-GPR18 transfected cells . The effects of NAGly are blocked or attenuated by the ‘Abn-CBD’ receptor antagonist O-1918, and low efficacy agonists N-arachidonoyl-serine and cannabidiol .

Biochemical Pathways

Two proposed pathways include: 1) enzymatic conjugation of arachidonic acid and glycine and 2) the oxidative metabolism of the endogenous cannabinoid anandamide . The secreted enzyme PM20D1 and the intracellular amidase FAAH have been identified as enzymatic regulators of NAGly metabolism in mice .

Result of Action

NAGly promotes proliferation and activation of MAP kinases in BV-2 microglia and HEK293-GPR18 cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration . NAGly is the most effective lipid recruiter of BV-2 microglia currently reported and its effects mimic those of Abn-CBD .

Action Environment

The action of NAGly is influenced by the caloric state. A 24-hour fast induces circulating levels of NAGly, which has an anti-inflammatory effect in CD4+T cells via GPR18 and MTORC1 signaling . NAGly effects are operational in T cells isolated from healthy and obese individuals .

Méthodes De Préparation

La biosynthèse et la dégradation de la N-arachidonylglycine ne sont pas complètement comprises. Deux voies biosynthétiques principales ont été proposées :

Conjugaison enzymatique : Cette voie implique la conjugaison enzymatique de l'acide arachidonique et de la glycine.

Métabolisme oxydatif : Cette voie implique le métabolisme oxydatif de l'endocannabinoïde endogène anandamide.

À l'appui de la voie directe de conjugaison et d'hydrolyse de l'acide arachidonique et de la glycine, l'enzyme sécrétée PM20D1 et l'amidase intracellulaire de l'hydrolase des amides d'acides gras ont été identifiées comme des régulateurs enzymatiques du métabolisme de la this compound chez la souris .

Analyse Des Réactions Chimiques

La N-arachidonylglycine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, ce qui se traduit souvent par la formation de produits hydroxylés.

Réduction : Cette réaction implique le gain d'électrons ou d'hydrogène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui se traduit souvent par la formation de dérivés substitués.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier les voies de signalisation lipidique et le rôle des endocannabinoïdes dans divers processus chimiques.

Mécanisme d'action

La this compound exerce ses effets principalement en se liant au récepteur couplé aux protéines G 18. Cette interaction conduit à l'activation de diverses voies de signalisation, notamment la voie MTORC1, qui joue un rôle dans la régulation des réponses immunitaires et de l'inflammation . De plus, la this compound est un inhibiteur endogène de l'hydrolase des amides d'acides gras, ce qui augmente les niveaux d'endocannabinoïdes éthanolamides tels que l'anandamide, l'oléoyléthanolamide et la palmitoyléthanolamide .

Comparaison Avec Des Composés Similaires

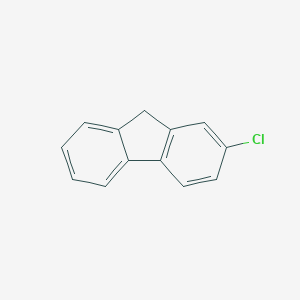

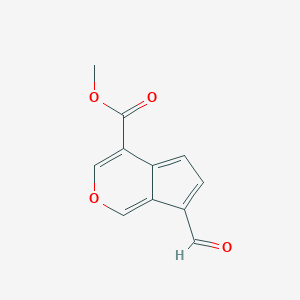

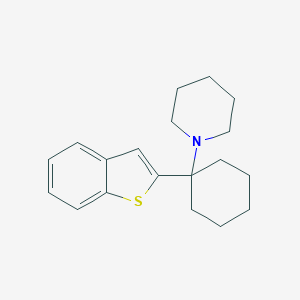

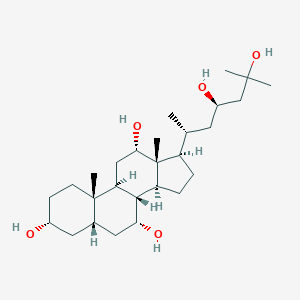

La N-arachidonylglycine est unique parmi les composés similaires en raison de sa liaison spécifique au récepteur couplé aux protéines G 18 et de son rôle d'inhibiteur endogène de l'hydrolase des amides d'acides gras. Les composés similaires comprennent :

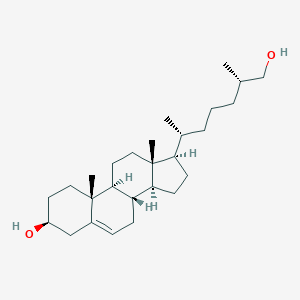

Anandamide : Un autre endocannabinoïde qui joue un rôle dans la signalisation lipidique et la régulation immunitaire.

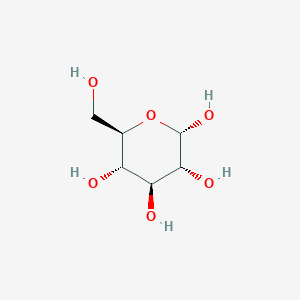

2-arachidonoylglycérol :

Oléoyléthanolamide : Un endocannabinoïde éthanolamide qui est augmenté par l'inhibition de l'hydrolase des amides d'acides gras par la this compound.

La capacité unique de la this compound à se lier au récepteur couplé aux protéines G 18 et son rôle dans la régulation des réponses immunitaires et de l'inflammation en font un composé d'intérêt majeur dans la recherche scientifique et le développement thérapeutique.

Propriétés

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEARPUNMCCKMP-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045124 | |

| Record name | N-Arachidonoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Arachidonoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

179113-91-8 | |

| Record name | N-Arachidonoyl glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179113-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Arachidonylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179113918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Arachidonoyl glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ARACHIDONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB56SQA6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Arachidonoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

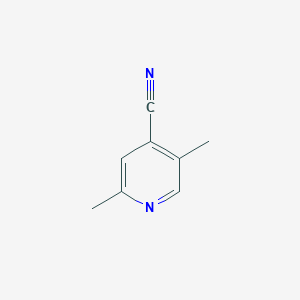

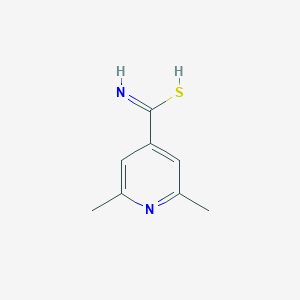

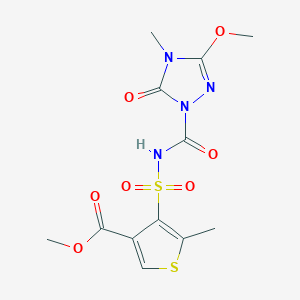

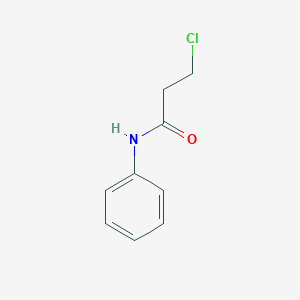

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.